Esculentin-1SEa -

Esculentin-1SEa

Catalog Number: EVT-245873
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esculentin-1SEa is an antimicrobial peptide derived from the skin secretions of certain amphibians, particularly frogs. This peptide has garnered attention due to its potential therapeutic applications against multidrug-resistant bacterial infections. Esculentin-1SEa is classified as a member of the family of antimicrobial peptides, which are short, naturally occurring peptides that exhibit broad-spectrum antimicrobial activity.

Source and Classification

Esculentin-1SEa is primarily sourced from the skin of the dark-spotted frog (Pelophylax nigromaculatus), among other amphibians. These peptides are part of the innate immune system of amphibians, serving as a first line of defense against pathogens. They belong to a larger class known as host defense peptides, which are characterized by their ability to disrupt microbial membranes and inhibit bacterial growth.

Synthesis Analysis

Methods

The synthesis of esculentin-1SEa can be achieved using solid-phase peptide synthesis techniques. In one study, peptide segments corresponding to esculentin-1 were synthesized on a cross-linked polystyrene support using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. The process involves several key steps:

  1. Preparation of Support: A 1,4-butanediol dimethacrylate cross-linked polystyrene resin is utilized as the solid support for peptide synthesis.
  2. Linker Attachment: A hydroxymethyl and aminomethyl resin is employed, and an HMPB linker is appended using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole).
  3. Amino Acid Coupling: The first amino acid is incorporated using MSNT (N-methyl-N'-succinimidyl carbonate), followed by subsequent amino acid additions through standard coupling reactions.
  4. Cleavage and Purification: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid and purified via high-performance liquid chromatography (HPLC) .

Technical Details

The synthesized peptides are characterized using techniques such as amino acid analysis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI TOF MS). Circular dichroism measurements are employed to assess secondary structure formation, revealing helical conformations that are critical for antimicrobial activity .

Molecular Structure Analysis

Structure

The molecular structure of esculentin-1SEa features a characteristic arrangement dominated by alpha helices, which contribute to its amphipathic nature—essential for interacting with microbial membranes. The mature peptide typically exhibits a molecular weight around 4.80 kDa and contains conserved cysteine residues that can form disulfide bonds, enhancing stability .

Data

Structural analysis indicates that esculentin-1SEa possesses a high isoelectric point (pI), which influences its interaction with negatively charged bacterial membranes. The presence of positively charged residues facilitates electrostatic interactions crucial for membrane disruption .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving esculentin-1SEa include its interaction with bacterial membranes. Upon contact, the peptide integrates into the lipid bilayer, leading to membrane destabilization and pore formation. This disrupts cellular integrity and results in cell lysis.

Technical Details

Studies have demonstrated that esculentin-1SEa exhibits significant antibacterial activity against various strains of Escherichia coli and other bacteria by inducing cell membrane damage and affecting genetic material integrity . The mechanism involves both physical disruption of membranes and potential interactions with intracellular targets.

Mechanism of Action

The mechanism of action for esculentin-1SEa involves several steps:

  1. Membrane Interaction: The peptide binds to the negatively charged phospholipid bilayer of bacterial cells due to its cationic nature.
  2. Pore Formation: This binding leads to conformational changes in the peptide, allowing it to insert into the membrane and form pores.
  3. Cell Lysis: The formation of these pores results in leakage of cellular contents, ultimately leading to cell death .

Data from lactate dehydrogenase assays indicate that at concentrations as low as 100 μg/mL, esculentin-1SEa significantly increases membrane permeability in E. coli, indicating effective antimicrobial action .

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-1SEa is typically a hydrophilic peptide with a high degree of solubility in aqueous environments, which enhances its bioavailability when applied topically or systemically.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 4.80 kDa.
  • Isoelectric Point: High pI around 9.63, promoting interaction with negatively charged membranes.
  • Stability: The presence of disulfide bonds contributes to its structural stability under physiological conditions .
Applications

Esculentin-1SEa has significant potential applications in scientific research and medicine:

  • Antimicrobial Therapy: It serves as a candidate for developing new antibiotics, particularly against multidrug-resistant bacterial strains.
  • Biotechnology: Its properties can be harnessed in food preservation and safety applications due to its ability to inhibit microbial growth.
  • Pharmaceutical Development: Further characterization may lead to novel formulations for treating infections or enhancing immune responses .
Introduction to Esculentin-1SEa in Antimicrobial Peptide Research

Amphibian skin secretions constitute a rich repository of bioactive peptides evolved as chemical defenses against environmental pathogens. Among these, esculentin-1SEa stands out as a structurally and functionally significant member of the esculentin peptide family. Initially isolated from the skin secretions of the endangered Dusky Gopher Frog (Rana sevosa, syn. Lithobates sevosus), this 46-amino acid cationic peptide exemplifies the evolutionary refinement of host-defense molecules in anurans [10]. Its discovery emerged from comparative analyses of amphibian antimicrobial peptides (AMPs), where it demonstrated enhanced potency against clinically relevant pathogens compared to other esculentin isoforms. As a model peptide, esculentin-1SEa provides critical insights into the structure-function relationships governing peptide-mediated immunity, bridging the gap between innate defense mechanisms and potential therapeutic applications. Research on this peptide specifically addresses how amphibians, despite their permeable skin and aquatic habitats, resist microbial invasions through elegantly evolved molecular defenses.

Discovery and Phylogenetic Context of Esculentin-1SEa in Amphibian Host Defense Systems

Discovery and Structural Characterization

Esculentin-1SEa was first identified through cDNA cloning and mass spectrometric analysis of norepinephrine-stimulated skin secretions from Rana sevosa [5] [10]. Its primary structure (GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC) reveals hallmark features of the esculentin-1 family: a highly conserved N-terminal domain rich in lysine residues contributing to cationic charge (+7 at physiological pH), a central amphipathic helix, and a C-terminal disulfide-bridged heptapeptide ring formed by conserved cysteine residues (Cys^37^ and Cys^43^) [10]. Secondary structure predictions indicate 36.96% α-helix, 26.09% extended strand, and 36.96% random coil, consistent with the membrane-interactive conformational flexibility observed in related AMPs [10]. This structural motif enables selective interaction with microbial membranes while minimizing toxicity toward host cells.

Phylogenetic Relationships and Genomic Context

Within the Ranidae family, esculentin peptides exhibit lineage-specific diversification. Esculentin-1SEa clusters phylogenetically within the Pelophylax esculentin-1 group, showing closest homology to esculentin-1P from the Fukien gold-striped pond frog (Pelophylax fukienensis) [5]. This evolutionary proximity suggests conserved genetic mechanisms underpinning esculentin biosynthesis across East Asian and North American ranid frogs. The prepropeptide organization follows a conserved template: an N-terminal signal peptide, an acidic spacer domain, and the mature peptide liberated via proteolytic processing [5]. Tissue-specific expression analysis in P. nigromaculatus homologs confirms highest mRNA levels in skin, aligning with its role as a frontline defense component [5].

Table 1: Structural Features of Esculentin-1SEa Compared to Key Homologs

FeatureEsculentin-1SEa (R. sevosa)Esculentin-1 (R. esculenta)Esculentin-1PN (P. nigromaculatus)
Amino Acid SequenceGLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGECGIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGECHomologous core with conserved cysteines
Length (aa)464646
Molecular Charge+7+6+8 (predicted)
Disulfide BondCys^37^-Cys^43^Cys^37^-Cys^43^Cys^37^-Cys^43^
Predicted α-Helix (%)36.96%19.57%Similar helical propensity
MIC vs. E. coli (μM)1.10.26.25 μg/mL (~1.3 μM)

Table 2: Antimicrobial Spectrum of Esculentin-1SEa

PathogenMIC (μM)Potency Relative to Other Esculentins
Escherichia coli1.1Moderate (Esc-1: 0.2 μM)
Micrococcus luteus1.21High (Esc-2SE: 0.3 μM)
Staphylococcus aureus~1.25*High (Esc-2-ALb: 1.25 μM)
Pseudomonas aeruginosa>50*Low (Esc-1: 0.7 μM)
Candida albicansNot testedUnknown (Esc-1: 0.5 μM)

*Estimated from homolog data in [5] [10]

Biological Significance of Esculentin-1SEa in Innate Immunity and Pathogen Interactions

Direct Antimicrobial Mechanisms

Esculentin-1SEa exerts bactericidal effects primarily through membrane disruption and intracellular targeting. At micromolar concentrations (MIC: 1.1 μM for E. coli, 1.21 μM for M. luteus), it permeabilizes bacterial membranes, evidenced by lactate dehydrogenase (LDH) release assays showing concentration-dependent membrane damage in E. coli [5]. This action follows the toroidal pore model: the peptide’s amphipathic helix inserts into lipid bilayers, forming transient pores that cause ion efflux and collapse of membrane potential [10]. Beyond membrane lysis, esculentin-1SEa demonstrates genomic DNA hydrolysis activity. Electrophoretic analyses reveal its capacity to degrade bacterial genomic DNA (E. coli) at ≥50 μg/mL, suggesting a secondary mechanism involving translocation and nuclease-like activity—a feature not universally observed in amphibian AMPs [5].

Immunomodulatory Functions

Notably, esculentin-1SEa exhibits dual functionality extending beyond direct microbial killing:

  • Cytokine Modulation: In murine RAW264.7 macrophages, esculentin-1SEa (10 μg/mL) significantly upregulates pro-inflammatory cytokines TNF-α (4.2-fold) and IL-1β (3.8-fold) mRNA expression, enhancing bactericidal immune responses [5].
  • Respiratory Burst Induction: It potentiates reactive oxygen species (ROS) production in phagocytes (OD~620~: 0.85 at 10 μg/mL vs. 0.51 for controls), amplifying oxidative pathogen destruction [5].
  • Receptor-Mediated Signaling: Though not directly tested for esculentin-1SEa, the closely related Esc(1-21)NH₂ activates EGFR-STAT3 signaling in human keratinocytes, promoting cell migration and wound re-epithelialization—a critical function in barrier repair [1]. This implies esculentin-1SEa may share similar host-directed activities relevant to tissue immunity.

Spectrum and Selectivity

The peptide displays selective potency against Gram-negative bacteria (E. coli, B. dysenteriae) and some Gram-positives (S. aureus, M. luteus), but diminished activity against P. aeruginosa [5] [10]. This selectivity arises from its preferential interaction with anionic phospholipids (e.g., phosphatidylglycerol) abundant in bacterial membranes, sparing cholesterol-rich eukaryotic membranes. Its efficacy persists against multidrug-resistant strains, underscoring potential as a template for novel anti-infectives.

Research Gaps and Emerging Questions in Esculentin-1SEa Functional Characterization

Unresolved Mechanisms and Biological Roles

Despite significant advances, critical questions persist:

  • Receptor Interactions: Does esculentin-1SEa directly engage immune receptors (e.g., TLRs, EGFR) like its homolog Esc(1-21)NH₂ [1]? The molecular basis for its immunomodulatory effects remains undefined.
  • In Vivo Functionality: Current data rely on in vitro assays. Its role in R. sevosa’s skin microbiome regulation, wound healing, or resistance to chytridiomycosis (Batrachochytrium dendrobatidis) is unknown.
  • Structure-Activity Relationships: How do specific residues (e.g., Phe⁴, Lys¹¹, Ile²⁰) contribute to membrane permeabilization versus DNA binding? Rational design requires residue-level functional mapping.
  • Evolutionary Drivers: Does sequence variation among esculentin-1 isoforms reflect pathogen-driven selection? Comparative genomics across ecologically diverse frogs could elucidate this [8].

Translational Challenges

Key barriers to therapeutic development include:

  • Proteolytic Stability: Susceptibility to skin and serum proteases may limit topical or systemic application.
  • Synthetic Optimization: D-amino acid substitutions or cyclization—successful in Esc(1-21)NH₂ [1]—remain unexplored for esculentin-1SEa.
  • Synergy Studies: Interactions with co-secreted AMPs (e.g., brevinins) or conventional antibiotics could enhance clinical relevance but are uninvestigated.

Table 3: Key Research Gaps and Proposed Approaches

Research GapCurrent LimitationRecommended Approach
In Vivo FunctionExclusively in vitro dataInfection models in R. sevosa; murine wound studies
Immunomodulatory ReceptorsInferred from homologsEGFR/TLR knockout cells; binding assays
Ecological Role in DefenseNo field correlatesMicrobiome sequencing pre/post AMP secretion
Mechanism of DNA InteractionObserved but not quantifiedFluorescent DNA-binding assays; crystallography
Therapeutic SynergyNo combination studiesCheckerboard assays with antibiotics/other AMPs

Properties

Product Name

Esculentin-1SEa

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